ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of multiple functional groups, including chloro, methoxy, and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or phosphorus oxychloride.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, typically involving the reaction of a phenol derivative with an appropriate alkyl halide.
Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of quinazolinone are explored for their anticancer, antimicrobial, and anti-inflammatory properties. This specific compound could be evaluated for similar therapeutic effects.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of chloro and methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl]phenoxy}acetate: Lacks the sulfanyl group, which may affect its biological activity.
Ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-methyl-3(4H)-quinazolinyl]phenoxy}acetate: Contains a methyl group instead of a sulfanyl group, potentially altering its reactivity and biological properties.
Uniqueness
The presence of the sulfanyl group in ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions and may enhance the compound’s biological activity by providing additional binding interactions with molecular targets.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O6S/c1-4-29-18(25)9-30-15-8-14(11(21)6-12(15)22)24-19(26)10-5-16(27-2)17(28-3)7-13(10)23-20(24)31/h5-8H,4,9H2,1-3H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWISDASFZXTVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=CC(=C(C=C3NC2=S)OC)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.